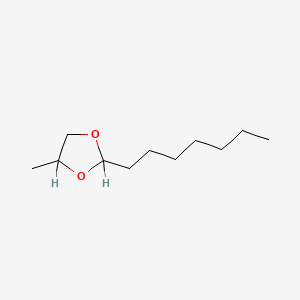2-Heptyl-4-methyl-1,3-dioxolane
CAS No.: 74094-61-4
Cat. No.: VC3759607
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 74094-61-4 |
|---|---|
| Molecular Formula | C11H22O2 |
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | 2-heptyl-4-methyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C11H22O2/c1-3-4-5-6-7-8-11-12-9-10(2)13-11/h10-11H,3-9H2,1-2H3 |
| Standard InChI Key | PTJICCHLTNPHDB-UHFFFAOYSA-N |
| SMILES | CCCCCCCC1OCC(O1)C |
| Canonical SMILES | CCCCCCCC1OCC(O1)C |
Introduction
Structural Characteristics
Molecular Structure
2-Heptyl-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C11H22O2 . The compound features a five-membered dioxolane ring with two oxygen atoms positioned at the 1 and 3 positions. The structure is characterized by a heptyl group (a seven-carbon chain) attached at the 2-position of the ring and a methyl group at the 4-position. This structural arrangement gives the molecule distinct chemical and physical properties.
The structural representation can be described using various chemical notations:
Chemical Properties and Reactivity
General Reactivity
As a cyclic acetal, 2-heptyl-4-methyl-1,3-dioxolane exhibits chemical behavior typical of the dioxolane family. Its most characteristic property is the stability of the acetal functionality under basic and neutral conditions, coupled with its susceptibility to acid-catalyzed hydrolysis. This selective reactivity makes dioxolanes valuable in organic synthesis as protecting groups.
The dioxolane ring in this compound can undergo acid-catalyzed cleavage to regenerate the original carbonyl compound (in this case, presumably octanal) and the diol (likely 1,2-propanediol). This reversal of the acetalization reaction is fundamental to its potential application as a protecting group in multistep syntheses.
Stability and Structural Considerations
The presence of the methyl group at the 4-position can influence the stability and reactivity of the dioxolane ring through electronic and steric effects. The heptyl chain at position 2 likely affects the compound's lipophilicity, solubility profile, and potentially its interaction with various substrates or reaction partners.
The dioxolane structure provides a rigid framework that positions the oxygen atoms in a specific spatial arrangement, potentially influencing its ability to interact with metals, participate in hydrogen bonding, or engage in other non-covalent interactions. These characteristics could be relevant for applications beyond traditional protecting group chemistry.
Analytical Characterization
Mass Spectrometry Data
Mass spectrometry provides valuable data for the identification and characterization of 2-heptyl-4-methyl-1,3-dioxolane. The predicted mass-to-charge ratios (m/z) for various adducts and their corresponding collision cross-section (CCS) values are presented in Table 1.
Table 1: Predicted Mass Spectrometry Data for 2-Heptyl-4-methyl-1,3-dioxolane
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 187.16927 | 144.3 |
| [M+Na]+ | 209.15121 | 154.3 |
| [M+NH4]+ | 204.19581 | 152.5 |
| [M+K]+ | 225.12515 | 150.2 |
| [M-H]- | 185.15471 | 148.0 |
| [M+Na-2H]- | 207.13666 | 146.8 |
| [M]+ | 186.16144 | 146.7 |
| [M]- | 186.16254 | 146.7 |
These data are particularly useful for analytical chemists working with this compound, as they facilitate identification using liquid chromatography-mass spectrometry (LC-MS) or similar techniques . The parent molecular ion ([M]+) at m/z 186.16144 corresponds to the molecular formula C11H22O2, confirming the structural composition of 2-heptyl-4-methyl-1,3-dioxolane.
Synthesis Methods
Acetalization Reaction
The most common approach to synthesizing 2-heptyl-4-methyl-1,3-dioxolane would involve the acid-catalyzed reaction between octanal (heptaldehyde) and 1,2-propanediol. This reaction follows the general mechanism for acetal formation, where the carbonyl compound and diol react under conditions that favor the removal of water to drive the equilibrium toward product formation.
The reaction typically requires an acid catalyst such as p-toluenesulfonic acid, sulfuric acid, or a Lewis acid. To shift the equilibrium toward the dioxolane product, techniques such as azeotropic distillation with toluene or the use of molecular sieves are often employed to remove the water formed during the reaction.
Alternative Synthetic Approaches
Alternative methods for synthesizing similar dioxolane structures include:
-
Transacetalization: The exchange of the alcohol component in an existing acetal with 1,2-propanediol to form the desired dioxolane structure.
-
Ring-closing reactions: Starting from suitably functionalized open-chain precursors that undergo intramolecular cyclization to form the dioxolane ring.
-
Metal-catalyzed approaches: Various metal catalysts, including titanium-based catalysts similar to those mentioned in relation to dioxane synthesis, might be applicable for selective dioxolane formation.
The choice of synthetic method would depend on factors such as the availability of starting materials, desired stereoselectivity, scale of synthesis, and compatibility with other functional groups that might be present in more complex synthetic contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume